Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[4-oxo-4-(phenethylamino)butanoyl]sulfanyl}propanoate
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[4-oxo-4-(phenethylamino)butanoyl]sulfanyl}propanoate is a multifunctional organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a thioester-linked 4-oxo-butanoyl group, and a phenethylamino side chain. Its molecular complexity, however, poses challenges in synthesis and purification, as seen in analogous compounds requiring chromatographic techniques for isolation .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-oxo-4-(2-phenylethylamino)butanoyl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6S/c1-5-29-20(27)17(24-21(28)30-22(2,3)4)15-31-19(26)12-11-18(25)23-14-13-16-9-7-6-8-10-16/h6-10,17H,5,11-15H2,1-4H3,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSLEYUETKIVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC(=O)CCC(=O)NCCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[4-oxo-4-(phenethylamino)butanoyl]sulfanyl}propanoate, with CAS number 1396972-11-4, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy.
The molecular formula of the compound is with a molar mass of 452.56 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group, which is often employed in peptide synthesis to enhance stability and solubility. The presence of a sulfanyl group and a phenethylamino moiety suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1396972-11-4 |
| Molecular Formula | C22H32N2O6S |
| Molar Mass | 452.56 g/mol |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways involved in cancer cell proliferation. Recent studies have indicated that compounds with similar structures can disrupt mitotic spindle formation in cancer cells, leading to multipolarity and subsequent cell death .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human colon cancer cells by activating caspase pathways, which are crucial for programmed cell death. The compound's effectiveness was assessed using the MTT assay, where IC50 values were determined, indicating the concentration required to inhibit cell growth by 50% .
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
- A study involving DLD1 human colon cancer cells treated with this compound reported an increase in multipolar mitotic spindles, suggesting its role as a potential antitumor agent. The percentage of multipolar mitoses increased significantly at concentrations above 15 μM, indicating a dose-dependent effect .
-
Mechanistic Insights :
- Further mechanistic studies revealed that the compound interacts directly with proteins involved in mitotic regulation, such as HSET (KIFC1), which is essential for centrosome clustering in cancer cells. This interaction was confirmed through co-localization assays and biochemical binding studies that demonstrated specific binding affinity and inhibition of HSET activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound’s thioester-linked phenethylamino butanoyl group distinguishes it from analogs like methyl 2-[(Boc)amino]-3-(4-fluorophenyl)propanoate, which lacks sulfur-based linkages and instead incorporates a halogenated aromatic ring .
- Compared to ethyl 2-benzyl-3-phenylpropanoate, the target exhibits enhanced polarity and reactivity due to its Boc-protected amine and thioester, whereas the former is more lipophilic .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Q & A
Basic Synthesis and Characterization
Q: What are the key steps for synthesizing this compound, and how can its purity be validated? A: The synthesis involves:
Boc Protection : Reacting the free amine with di-tert-butyl dicarbonate in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding the Boc-protected intermediate .
Thioester Coupling : Introducing the sulfanyl moiety via a nucleophilic substitution or thiol-ene reaction under inert conditions, as seen in analogous systems .
Phenethylamino Incorporation : Amidation of the 4-oxobutanoyl group with phenethylamine, often mediated by carbodiimides (e.g., DCC) and DMAP .
Validation : LC-MS (e.g., m/z 278.35 for the parent ion) and H NMR (e.g., Boc-group protons at δ 1.4 ppm) are critical for structural confirmation .
Stability and Storage
Q: How should this compound be stored to prevent degradation, and what stability risks exist? A:
- Storage : At -20°C under nitrogen, protected from moisture and light, based on safety data for structurally similar Boc-protected amino acid esters .
- Risks : Hydrolysis of the ester or thioester groups in aqueous environments (pH < 6 or > 8) and thermal decomposition above 40°C. Stability studies should monitor these via accelerated aging tests .
Advanced Synthetic Challenges
Q: Why might sulfonation or thiol coupling fail during synthesis, and how can these issues be mitigated? A:
- Failure Modes : Steric hindrance from the Boc group or poor nucleophilicity of the thiol intermediate, as observed in sulfonation attempts with analogous compounds .
- Solutions : Optimize reaction temperature (e.g., reflux in DMF) and use activating agents like CDI (1,1′-carbonyldiimidazole) to enhance reactivity .
Reaction Mechanism and HDAC Inhibition
Q: What is the proposed mechanism of action for this compound as an HDAC inhibitor? A: The 4-oxo-4-(phenethylamino)butanoyl group mimics histone lysine residues, binding to HDAC active sites. The thioester linkage enhances cell permeability, while the Boc group stabilizes the compound during delivery . Competitive inhibition assays (e.g., using fluorogenic substrates like Boc-Lys-AMC) are used to validate activity .
Analytical Method Optimization
Q: How can conflicting LC-MS or NMR data be resolved during characterization? A:
- LC-MS Contradictions : Check for adduct formation (e.g., sodium or potassium ions) or degradation products. Use high-resolution MS (HRMS) to distinguish isotopic patterns .
- NMR Issues : Employ C-DEPT or HSQC to resolve overlapping signals, particularly for the propanoate backbone and aromatic phenethyl groups .
Boc Deprotection Strategies
Q: What conditions effectively remove the Boc group without damaging the thioester linkage? A: Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0–4°C for 1–2 hours, followed by rapid neutralization with cold sodium bicarbonate. This minimizes thioester hydrolysis, as demonstrated in related peptide deprotection protocols .
Pharmacokinetic Profiling
Q: What methodologies assess the compound’s metabolic stability and bioavailability?
- In Vitro : Microsomal stability assays (e.g., liver microsomes + NADPH) quantify oxidative degradation .
- In Vivo : Radiolabeled C-tracking in rodent models evaluates absorption and half-life. The ethyl ester group enhances lipophilicity, improving intestinal permeability .
Structure-Activity Relationship (SAR) Studies
Q: How do modifications to the phenethylamino or sulfanyl groups impact biological activity? A:
- Phenethylamino : Substitution with bulkier aryl groups (e.g., naphthyl) increases HDAC selectivity but reduces solubility.
- Sulfanyl : Replacing sulfur with selenium improves redox stability but may alter binding kinetics.
SAR is typically tested using IC shifts in enzyme inhibition assays .
Scale-Up and Purification
Q: What chromatographic methods are optimal for purifying this compound at scale? A:
- Flash Chromatography : Use silica gel with a gradient of hexane:ethyl acetate (8:2 to 6:4) to separate Boc-protected intermediates .
- Prep-HPLC : A C18 column with acetonitrile/water (0.1% TFA) resolves thioester-containing products, achieving >95% purity .
Environmental and Safety Considerations
Q: What precautions are needed to handle waste containing this compound? A :
- Waste Streams : Neutralize acidic byproducts (e.g., TFA) with calcium carbonate before disposal.
- Ecotoxicity : The phenethylamino moiety poses moderate aquatic toxicity (EC < 10 mg/L). Follow OECD 201 guidelines for algal growth inhibition tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
